
(4-Chlorophenyl)triethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)triethylsilane is an organosilicon compound with the molecular formula C12H19ClSi It is characterized by the presence of a 4-chlorophenyl group attached to a triethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)triethylsilane typically involves the reaction of 4-chlorophenylmagnesium bromide with triethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
4-Chlorophenylmagnesium bromide+Triethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: (4-Chlorophenyl)triethylsilane undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrosilylation: The Si-H bond in the triethylsilane moiety can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Hydrosilylation: Transition metal catalysts like rhodium or platinum complexes are typically used.
Major Products:
Reduction: The major products are the corresponding hydrocarbons.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenyltriethylsilanes.
Hydrosilylation: The products are organosilicon compounds with Si-C bonds formed at the site of the former double or triple bond.
科学研究应用
(4-Chlorophenyl)triethylsilane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (4-Chlorophenyl)triethylsilane in chemical reactions involves the activation of the Si-H bond or the aromatic ring. In hydrosilylation reactions, the Si-H bond is activated by a transition metal catalyst, facilitating the addition of the silicon atom to the unsaturated carbon-carbon bond. In substitution reactions, the chlorine atom in the 4-chlorophenyl group is displaced by a nucleophile, forming a new carbon-nucleophile bond.
相似化合物的比较
Triethylsilane: Similar in structure but lacks the 4-chlorophenyl group.
(4-Bromophenyl)triethylsilane: Contains a bromine atom instead of chlorine.
(4-Methylphenyl)triethylsilane: Contains a methyl group instead of chlorine.
Uniqueness: (4-Chlorophenyl)triethylsilane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C12H19ClSi |
|---|---|
分子量 |
226.82 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H19ClSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 |
InChI 键 |
BWEKZNCGZGUUSW-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





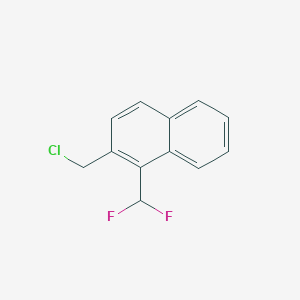
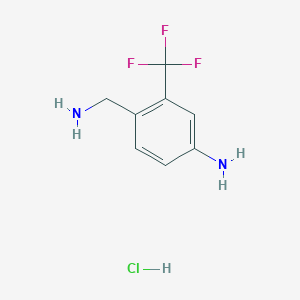
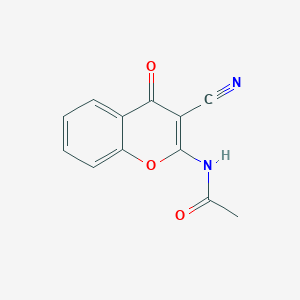

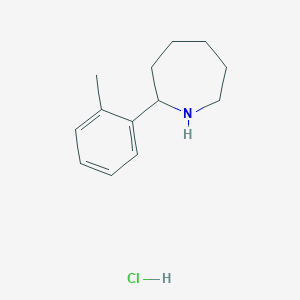
![6-Bromo-8-methoxyimidazo[1,5-a]pyridine](/img/structure/B15067581.png)
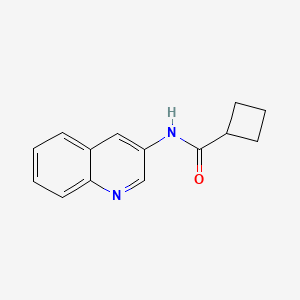
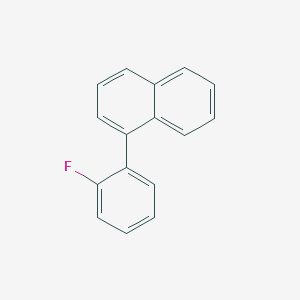
![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)
![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)
